![molecular formula C20H23NO3S2 B3005399 Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868153-85-9](/img/structure/B3005399.png)
Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO3S2 and its molecular weight is 389.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzo[b]thiophene core fused with tetrahydro derivatives. The synthesis typically involves multi-step reactions including cyclization and acylation processes that yield the desired compound with high purity. Spectroscopic methods such as NMR and IR are employed to confirm the structure of the synthesized compounds .
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to the benzo[b]thiophene scaffold. For instance:
- Cell Proliferation Inhibition : Compounds derived from this scaffold exhibited significant antiproliferative activity against various cancer cell lines. IC50 values ranged from 1.1 to 95.9 μM depending on the specific derivative and the type of cancer cell line tested .
- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Analgesic Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess notable analgesic effects. In vivo studies using the "hot plate" method demonstrated that these compounds can significantly reduce pain responses in animal models, surpassing the efficacy of standard analgesics like metamizole .
Selectivity Towards Cancer Cells
A critical aspect of these compounds is their selectivity for cancer cells over normal cells. For instance, one study showed that certain derivatives did not significantly affect the viability of normal human peripheral blood mononuclear cells even at higher concentrations (IC50 > 20 μM), indicating a desirable therapeutic window .
Data Tables
Activity Type | IC50 Range (μM) | Cell Lines Tested | Mechanism |
---|---|---|---|
Antiproliferative | 1.1 - 95.9 | MCF-7, HepG-2, K562 | Apoptosis induction |
Analgesic | Not specified | Mouse model | Pain response reduction |
Selective Cytotoxicity | >20 | Normal human PBMCs | Minimal effect on viability |
Case Studies
-
Case Study on Antiproliferative Activity :
A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives against MCF-7 breast cancer cells. Compound 4 showed an IC50 value of 23.2 μM and was effective in inducing apoptosis as evidenced by flow cytometry analysis which indicated significant G2/M phase arrest . -
Case Study on Analgesic Properties :
In another study focusing on analgesic activity, various tetrahydrobenzo[b]thiophene derivatives were tested in murine models. The results indicated that these compounds provided substantial pain relief compared to traditional analgesics, suggesting their potential as new pain management therapies .
科学的研究の応用
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to the benzo[b]thiophene scaffold. For instance, derivatives of tetrahydrobenzo[b]thiophene have been synthesized and tested for their efficacy against various cancer cell lines:
- Synthesis and Testing : A study synthesized novel 2-cyanoacrylamido derivatives of tetrahydrobenzo[b]thiophene and evaluated their anticancer activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. Compounds showed promising IC values, with some exhibiting better efficacy than the reference drug doxorubicin .
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, one study reported that certain derivatives inhibited the expression of genes associated with cell proliferation and survival .
Analgesic Properties
The analgesic effects of methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have also been documented:
- Activity Assessment : A series of compounds derived from tetrahydrobenzo[b]thiophene were evaluated for analgesic activity. The results indicated that these compounds exhibited analgesic effects comparable to established analgesics .
Biological Mechanisms
The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:
- Inhibition of Cell Proliferation : Compounds derived from this scaffold have been shown to inhibit cellular proliferation by disrupting microtubule dynamics and inducing cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties by modulating inflammatory pathways through NRF2 activation .
Data Tables
Study | Compound Tested | Cell Line | IC50 (µg/ml) | Mechanism |
---|---|---|---|---|
2-cyanoacrylamido | HepG2 | 13.5 | Apoptosis | |
Tetrahydrobenzo[b]thiophene | MCF-7 | 0.10 | Cell cycle arrest | |
Ethyl derivatives | HCT-116 | Varies | Microtubule disruption |
Case Studies
- HepG2 Cell Line Study : A specific derivative demonstrated an IC50 value of 13.5 µg/ml against HepG2 cells, indicating significant anticancer activity compared to doxorubicin (IC50: 21.6 µg/ml). This suggests a potential therapeutic application in liver cancer treatment .
- MCF-7 Cell Line Evaluation : Another study highlighted a compound with an IC50 of 0.10 µg/ml against MCF-7 cells, showcasing its potency as an anticancer agent targeting breast cancer .
特性
IUPAC Name |
methyl 2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-11-7-8-12-14(10-25-16(12)9-11)18(22)21-19-17(20(23)24-2)13-5-3-4-6-15(13)26-19/h10-11H,3-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYMLHHKBWXGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。